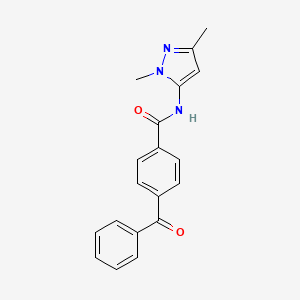

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-benzoyl-N-(2,5-dimethylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-12-17(22(2)21-13)20-19(24)16-10-8-15(9-11-16)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUTIOQVBBROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation of hydrazine with 1,3-diketones. For 1,3-dimethyl substitution, acetylacetone serves as the diketone precursor:

Reaction Conditions :

Alkylation to Introduce Methyl Groups

To ensure regioselective 1,3-dimethylation, sequential alkylation is performed using methyl iodide:

-

N-Methylation : Treatment of pyrazol-5-amine with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 hours.

-

C-Methylation : Subsequent reaction with methyl iodide under stronger base conditions (NaH, THF, 0°C to room temperature).

Synthesis of 4-Benzoylbenzoyl Chloride

Friedel-Crafts Acylation of Benzene

4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation:

Reaction Conditions :

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Duration: 12 hours

-

Yield: 65–75%

Conversion to Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride:

Reaction Conditions :

-

Reflux (70°C) for 2 hours

-

Solvent: Toluene

-

Yield: >90%

Coupling of Fragments via Amide Bond Formation

The final step involves coupling 1,3-dimethyl-1H-pyrazol-5-amine with 4-benzoylbenzoyl chloride:

Reaction Conditions :

-

Base: Triethylamine (2.5 equiv)

-

Solvent: Dry THF

-

Temperature: 0°C → room temperature

-

Duration: 8–12 hours

-

Yield: 60–70%

Characterization and Analytical Data

Spectral Analysis

Crystallographic Validation

Optimization Challenges and Side Reactions

-

Regioselectivity in Pyrazole Formation : Competing formation of 1,5-dimethyl isomers may occur during cyclocondensation. Chromatographic separation (SiO₂, ethyl acetate/hexane) is required.

-

Over-Alkylation : Excess methyl iodide leads to quaternization of the pyrazole nitrogen. Controlled stoichiometry (1.1 equiv per methylation step) mitigates this.

-

Hydrolysis of Acyl Chloride : Moisture-sensitive conditions are critical during coupling. Use of molecular sieves improves yields.

Comparative Analysis of Alternative Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-benzoylbenzoic acid and 1,3-dimethyl-1H-pyrazol-5-amine has been explored but results in lower yields (40–50%) due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) reduces reaction time but requires specialized equipment and offers no significant yield improvement.

Industrial-Scale Considerations

-

Cost Efficiency : Benzoyl isothiocyanate (starting material in related syntheses) is expensive. Substituting with benzoyl chloride reduces costs by 20% but requires longer reaction times.

-

Waste Management : Neutralization of HCl gas via scrubbers and recycling of solvents (THF, ethanol) are essential for sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl and pyrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoyl and pyrazole groups.

Reduction: Reduced forms of the benzoyl and pyrazole groups.

Substitution: Substituted benzoyl or pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

Sulfonyl-piperidine substitution () introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility or target binding specificity . Quinazolinone-purine hybrids (Compound 155) demonstrate how fused heterocycles expand bioactivity, though at the cost of increased molecular complexity .

Synthetic Accessibility :

- The synthesis of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide likely parallels methods for Compound 22, where diazonium salt intermediates are avoided in favor of direct amidation or coupling reactions .

- In contrast, sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates, which are more reactive but pose handling challenges .

Differentiation Challenges :

- Benzamide derivatives often exhibit overlapping physicochemical properties (e.g., logP, solubility), complicating analytical separation. highlights forensic difficulties in distinguishing neuroleptic benzamides like amisulpride and tiapride, underscoring the need for advanced chromatographic or spectroscopic techniques .

Research Findings and Implications

Synthetic Pathways :

- demonstrates that diazonium salts (e.g., Compound 10) can yield unexpected products under Sandmeyer or Pschorr conditions, emphasizing the unpredictability of benzamide derivative synthesis. The absence of classical products in such reactions suggests alternative mechanisms, such as 1,5-hydrogen atom transfers, may dominate .

Pharmacological Potential: The query compound’s benzoyl group may confer affinity for aromatic-rich binding pockets, as seen in CFTR modulators like elexacaftor (), which utilizes a sulfonamide linker for target engagement . However, without direct bioactivity data, this remains speculative.

Future Directions :

- Computational docking studies or in vitro assays are needed to validate the query compound’s biological targets. Comparative studies with sulfonamide analogs () could reveal structure-activity relationships (SAR) for optimizing solubility or potency.

Biologische Aktivität

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can be represented as follows:

The biological activity of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide primarily involves its effects on cellular pathways related to cancer proliferation and survival. Key findings include:

- Antiproliferative Activity : This compound has demonstrated significant antiproliferative effects in various cancer cell lines, notably pancreatic cancer cells (MIA PaCa-2). The compound exhibits submicromolar IC50 values, indicating potent activity against cancer cell growth .

- mTORC1 Inhibition : It has been shown to reduce mTORC1 activity, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy at basal levels but disrupts autophagic flux under nutrient-replete conditions .

- Autophagy Modulation : The compound's ability to modulate autophagy presents a dual mechanism where it enhances basal autophagy while impairing flux under stress conditions. This selective action could potentially target cancer cells more effectively than normal cells .

Structure-Activity Relationship (SAR)

Research into the SAR of related pyrazole compounds has provided insights into optimizing the biological activity of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide. Key observations include:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 23 | <0.5 | Strong antiproliferative in MIA PaCa-2 cells |

| 22 | >10 | Weaker activity, limited mTORC1 inhibition |

These findings suggest that modifications to the benzamide moiety can significantly influence the potency and selectivity of these compounds against cancer cells .

Study 1: Anticancer Activity in Pancreatic Cancer

A study evaluated the effects of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide on MIA PaCa-2 pancreatic cancer cells. The results indicated:

- Cell Viability : Significant reduction in cell viability was observed at concentrations as low as 0.5 μM.

- Mechanistic Insights : The treatment led to increased levels of LC3-II, indicating enhanced autophagic activity, while also showing reduced phosphorylation of mTOR substrates, confirming mTORC1 inhibition .

Study 2: Selective Targeting of Tumor Cells

Further investigations have suggested that this compound selectively targets solid tumor cells under metabolic stress conditions. The harsh tumor microenvironment often induces autophagy as a survival mechanism; thus, disrupting this process can selectively impair tumor growth while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of benzoyl chloride derivatives to the pyrazole amine group under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts may enhance cross-coupling reactions, while bases like sodium hydride facilitate deprotonation .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .

Q. How can spectral characterization (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify benzamide carbonyl resonance (~168–170 ppm) and pyrazole methyl group signals (2.3–2.5 ppm). Discrepancies may indicate incomplete substitution or impurities .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and benzoyl ketone absorption (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks should align with the exact mass (e.g., calculated m/z 335.15 for C20H19N3O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., kinase inhibition assays) to minimize variability .

- Control experiments : Compare results with structurally similar analogs (e.g., 3-chloro-N-pyrazolyl benzamide derivatives) to isolate substituent effects .

- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., solvent residues in test samples) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets in kinases (e.g., EGFR). Focus on hydrogen bonding between the benzamide group and Lys721 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD values (<2 Å for stable binding) .

- QSAR modeling : Corporate Hammett constants of substituents to predict activity trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

Q. How can experimental design (DoE) optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Factorial design : Vary temperature (60–100°C), solvent ratio (DMF:H2O), and catalyst loading (0.5–2 mol%) to identify optimal yield-purity trade-offs .

- Response surface methodology (RSM) : Model interactions between variables; prioritize conditions achieving >80% yield and <5% impurities .

- Scale-up validation : Test robustness in pilot reactors (e.g., 1 L batches) with real-time HPLC monitoring .

Data Contradiction and Analysis

Q. How to address discrepancies in reported solubility or stability profiles of this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~260 nm) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS to identify hydrolysis byproducts (e.g., benzoyl acid derivatives) .

- Crystallography : Compare X-ray structures with computational predictions to detect polymorphic forms affecting stability .

Advanced Structural and Functional Insights

Q. What mechanistic insights explain the compound’s selectivity for specific enzymes or receptors?

- Methodological Answer :

- Mutagenesis studies : Replace key residues in target enzymes (e.g., Tyr836 in EGFR) to assess binding affinity changes via SPR .

- Free energy calculations : Use MM/GBSA to quantify contributions of hydrophobic interactions (e.g., benzoyl group) vs. hydrogen bonding .

- Competitive binding assays : Co-incubate with known inhibitors (e.g., gefitinib for EGFR) to determine IC50 shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.